Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and an appropriate acid catalyst.
Attachment of the Cyclopentylpropanoyl Group: This step involves the acylation of the piperidine ring with a cyclopentylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: A simpler analog with similar structural features but lacking the cyclopentylpropanoyl group.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Another piperidine derivative with a benzyl group instead of the cyclopentylpropanoyl group.
Uniqueness
Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate is unique due to the presence of the cyclopentylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-2-20-16(19)14-9-11-17(12-10-14)15(18)8-7-13-5-3-4-6-13/h13-14H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCQECNXCNROTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328658 | |
Record name | ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
695168-44-6 | |
Record name | ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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